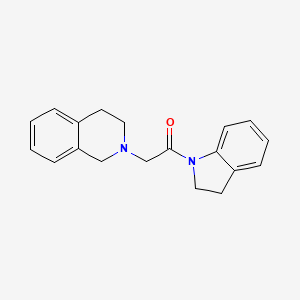

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS No.: 56533-63-2

Cat. No.: VC10367257

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56533-63-2 |

|---|---|

| Molecular Formula | C19H20N2O |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

| Standard InChI | InChI=1S/C19H20N2O/c22-19(21-12-10-16-6-3-4-8-18(16)21)14-20-11-9-15-5-1-2-7-17(15)13-20/h1-8H,9-14H2 |

| Standard InChI Key | YDOLWJGGSBXITL-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |

Introduction

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that combines the structural features of both indole and isoquinoline moieties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and the versatility of its chemical structure.

Synthesis and Preparation

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. These may include condensation reactions between appropriate precursors, such as 2,3-dihydroindole derivatives and 3,4-dihydroisoquinoline derivatives, in the presence of suitable catalysts or reagents.

Synthesis Steps:

-

Preparation of Precursors: Synthesis of 2,3-dihydroindole and 3,4-dihydroisoquinoline derivatives.

-

Condensation Reaction: Reaction of the prepared precursors to form the desired compound, potentially involving acylation or alkylation steps.

Biological and Pharmacological Activities

While specific biological activities of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone may not be extensively documented, compounds with similar structural motifs often exhibit a range of pharmacological properties. These can include neuroprotective effects, anti-inflammatory activities, or potential roles in modulating neurotransmitter systems.

Potential Applications:

-

Neuroprotection: Compounds with indole and isoquinoline structures may have neuroprotective effects.

-

Anti-inflammatory: Some related compounds have shown anti-inflammatory properties.

Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O |

| Molar Mass | 292.37 g/mol |

| Solubility | Not specified |

| Melting Point | Not specified |

Future Directions:

-

Biological Activity Screening: Investigate the compound's pharmacological effects.

-

Synthetic Optimization: Develop more efficient synthesis methods.

-

Physicochemical Characterization: Determine solubility, melting point, and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume